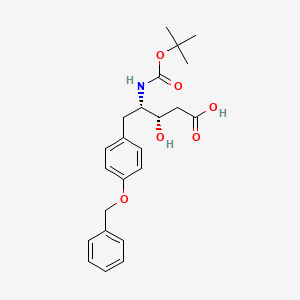

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid

Descripción general

Descripción

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a hydroxy group, and a benzyloxyphenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Protection of the amino group: The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

Formation of the hydroxy group: This can be achieved through various methods, such as reduction of a corresponding ketone or aldehyde.

Introduction of the benzyloxyphenyl moiety: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the benzyloxyphenyl group to the pentanoic acid backbone.

Final deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The benzyloxy group can be reduced to a benzyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides under basic conditions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces benzyl derivatives.

Substitution: Produces various substituted amino derivatives.

Aplicaciones Científicas De Investigación

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential as a building block in the development of new pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of specialty compounds.

Mecanismo De Acción

The mechanism of action of Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, ensuring the compound remains stable and reactive only under specific conditions.

Comparación Con Compuestos Similares

Similar Compounds

Boc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid: Lacks the benzyloxy group, making it less hydrophobic.

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-methoxyphenyl)pentanoic acid: Contains a methoxy group instead of a benzyloxy group, affecting its electronic properties.

Uniqueness

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid is unique due to the presence of the benzyloxy group, which can influence its hydrophobicity, electronic properties, and interactions with biological targets. This makes it a valuable compound for specific applications in drug development and organic synthesis.

Actividad Biológica

Boc-(3S,4S)-4-amino-3-hydroxy-5-(4-benzyloxyphenyl)pentanoic acid, commonly referred to as Boc-AHBPA, is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by its ability to influence various biological pathways, making it a subject of interest in pharmacological studies.

Basic Information

- Chemical Formula : C23H29NO6

- Molecular Weight : 415.49 g/mol

- IUPAC Name : (3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid

- PubChem CID : 2755943

- Appearance : Amorphous white powder

Boc-AHBPA has been studied for its role in modulating biological activities through various mechanisms. Its structural features allow it to interact with specific receptors and enzymes, influencing metabolic pathways and cellular responses.

- Inhibition of Enzyme Activity : Research indicates that Boc-AHBPA can inhibit certain enzymatic activities associated with disease processes. For example, studies have shown that it can downregulate the expression of virulence factors in pathogenic bacteria, impacting their ability to cause disease .

- Impact on Cellular Signaling : The compound has been implicated in modulating signaling pathways related to inflammation and cellular stress responses. This suggests a potential therapeutic application in conditions characterized by excessive inflammation or oxidative stress.

Study 1: Inhibition of Type III Secretion System (T3SS)

A significant study focused on the inhibition of the Type III Secretion System (T3SS), a critical virulence factor in Gram-negative bacteria such as E. coli. Boc-AHBPA was tested for its ability to inhibit CPG2 secretion, showing approximately 50% inhibition at high concentrations (50 μM). This suggests its potential as an anti-infective agent targeting bacterial virulence mechanisms .

Study 2: Antioxidant Properties

Another investigation explored the antioxidant properties of Boc-AHBPA. The compound demonstrated a capacity to scavenge free radicals, indicating its potential use in formulations aimed at reducing oxidative damage in cells. This activity was assessed using various assays measuring reactive oxygen species (ROS) levels .

Comparative Biological Activity

The following table summarizes the biological activities of Boc-AHBPA compared to other related compounds:

| Compound | Enzyme Inhibition | Antioxidant Activity | T3SS Inhibition |

|---|---|---|---|

| Boc-(3S,4S)-AHBPA | Moderate | High | Moderate |

| Compound A | High | Moderate | Low |

| Compound B | Low | High | High |

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with Boc-AHBPA. Potential areas for exploration include:

- Therapeutic Applications : Investigating the efficacy of Boc-AHBPA in vivo for treating bacterial infections or inflammatory diseases.

- Structural Modifications : Synthesizing analogs of Boc-AHBPA to enhance its biological activity and selectivity towards specific targets.

Propiedades

IUPAC Name |

(3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO6/c1-23(2,3)30-22(28)24-19(20(25)14-21(26)27)13-16-9-11-18(12-10-16)29-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,28)(H,26,27)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPYPBSORZTKU-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373153 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204195-38-0 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-4-[(tert-butoxycarbonyl)amino]-2,4,5-trideoxy-L-threo-pentonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.